N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepin core fused to a sulfonamide-modified aromatic ring. The benzo[b][1,4]oxazepin moiety contains 3,3-dimethyl and 4-oxo substituents, while the sulfonamide is attached to a pentamethyl-substituted benzene ring.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-12-13(2)15(4)20(16(5)14(12)3)29(26,27)24-17-8-9-19-18(10-17)23-21(25)22(6,7)11-28-19/h8-10,24H,11H2,1-7H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHGBNWZAVTVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Core Structure : A tetrahydrobenzo[b][1,4]oxazepine ring.
- Substituents : A sulfonamide group and multiple methyl groups that may influence its pharmacological properties.
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : 378.49 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for various metabolic pathways.
- Receptor Modulation : It can bind to cellular receptors, altering signal transduction pathways.
- Disruption of Cellular Processes : Interference with DNA replication and protein synthesis may lead to cell growth inhibition or apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Related oxazepine derivatives have been shown to exhibit significant antibacterial effects against various pathogens.
Antitumor Activity
There is evidence indicating that compounds with similar structures can inhibit tumor cell proliferation. Specific studies have reported IC values in the micromolar range for related oxazepine derivatives against cancer cell lines.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated that related oxazepine compounds inhibited the growth of breast cancer cells (IC: 12 µM) |
| Study B | Reported antimicrobial activity against Klebsiella pneumoniae with an MIC of 32 µg/mL |
| Study C | Investigated the modulation of apoptosis in human leukemia cells; showed enhanced apoptosis rates when treated with oxazepine derivatives |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on substituent patterns, molecular properties, and inferred structure-activity relationships (SARs):
Structural and Molecular Comparison
*Calculated via structural analysis; †Estimated due to incomplete public data.
Substituent Analysis and Implications
- 3,3-Dimethyl on benzooxazepin: Steric hindrance may restrict conformational flexibility, influencing binding pocket accessibility.
-
- 5-Ethyl group : Introduces bulkiness, which may alter interactions with hydrophobic pockets compared to the target’s dimethyl groups.
- 4-Propoxy sulfonamide : The ether linkage increases polarity relative to pentamethyl, balancing lipophilicity and solubility.
-
- 3,4-Dimethoxy sulfonamide : Electron-donating methoxy groups may enhance hydrogen-bond acceptor capacity, contrasting with the target’s electron-neutral methyl groups.
- Benzo[f]oxazepin fusion : The altered ring fusion (vs. benzo[b]) could reorient the sulfonamide group spatially, affecting target engagement.
Molecular Weight and Physicochemical Trends
- The target’s calculated molecular weight (418 g/mol) is lower than Compound 1 (446.6 g/mol) due to the latter’s ethyl and propoxy groups.
- Compound 2’s smaller size (~393 g/mol) reflects its fewer methyl groups and methoxy substituents.
Hypothetical SAR Insights
- Lipophilicity : The target’s pentamethyl group likely confers higher logP values than Compounds 1 and 2, favoring CNS penetration but risking solubility issues.
- Electronic Effects : Compound 2’s methoxy groups may enhance binding to polar residues (e.g., serine, tyrosine), whereas the target’s methyl groups prioritize van der Waals interactions.
- Steric Effects : The 5-ethyl group in Compound 1 might hinder entry into narrow active sites compared to the target’s compact dimethyl configuration.
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Answer:
A factorial design approach is critical for optimizing synthesis parameters (e.g., temperature, catalyst loading, reaction time). Use response surface methodology (RSM) to identify interactions between variables and determine optimal conditions . Pre-screening via computational reaction path analysis (e.g., quantum chemical calculations) can narrow experimental parameters, reducing trial-and-error iterations by ~40% . Include purity validation via HPLC or LC-MS to ensure reproducibility.
Basic: How should researchers characterize the compound’s stereochemical and electronic properties?
Answer:
- Stereochemical analysis: Employ X-ray crystallography for absolute configuration determination. Use NMR (¹H, ¹³C, and 2D techniques like COSY/NOESY) to resolve diastereomeric interactions in solution .
- Electronic properties: Conduct DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity . Experimental validation via UV-Vis spectroscopy and cyclic voltammetry is recommended .
Advanced: How can conflicting biological activity data across studies be resolved?
Answer:
- Methodological reconciliation: Standardize assay protocols (e.g., cell lines, incubation time, solvent controls) to minimize variability. Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Data analysis: Apply multivariate statistics (e.g., PCA or PLS regression) to isolate confounding variables (e.g., impurities, solvent polarity) . Publish raw datasets to enable meta-analysis .
Advanced: What computational tools are effective for predicting this compound’s metabolic stability?
Answer:
- In silico prediction: Use ADMET software (e.g., Schrödinger’s QikProp) to estimate metabolic sites and cytochrome P450 interactions. Combine with molecular dynamics (MD) simulations to assess binding stability in enzyme pockets .
- Experimental correlation: Validate predictions using microsomal stability assays (human/rat liver microsomes) and LC-HRMS for metabolite identification .
Basic: What are the key stability considerations for long-term storage?
Answer:
- Degradation pathways: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring. Identify hydrolytic or oxidative degradation products via LC-MS/MS .
- Storage recommendations: Use inert atmospheres (argon) and lyophilization for hygroscopic samples. Avoid UV exposure by storing in amber vials .
Advanced: How can researchers resolve discrepancies in receptor-binding data between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling: Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies) to assess bioavailability differences .
- Systems biology modeling: Build physiologically based pharmacokinetic (PBPK) models integrating in vitro binding constants and in vivo clearance rates .
Basic: What spectroscopic techniques are most reliable for quantifying impurities?
Answer:
- Primary quantification: Use UPLC-PDA with a calibrated reference standard (≥95% purity). Limit of quantification (LOQ) should be ≤0.1% .
- Structural elucidation: Combine HRMS and 2D NMR (HSQC/HMBC) for unknown impurity identification. Cross-reference with spectral databases (e.g., SciFinder) .
Advanced: What strategies enhance the compound’s solubility for in vivo studies?
Answer:
- Formulation optimization: Screen co-solvents (e.g., PEG-400, DMSO) and surfactants (Poloxamer 407) using phase-diagram analysis .
- Chemical modification: Introduce hydrophilic groups (e.g., sulfonate) via structure-activity relationship (SAR) studies without compromising target affinity .
Advanced: How can machine learning improve reaction yield predictions for derivatives?
Answer:
- Data curation: Compile historical reaction data (yields, conditions) into a structured database. Use graph neural networks (GNNs) to encode molecular structures .
- Model training: Apply random forest or gradient-boosted models to predict yields. Validate with leave-one-out cross-validation (R² ≥0.85) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Toxicological screening: Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423). Refer to GHS classification for labeling .
- Handling practices: Use fume hoods with HEPA filters and PPE (nitrile gloves, lab coats). Store separately from oxidizing agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
